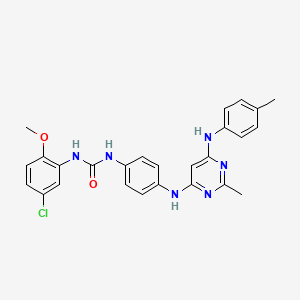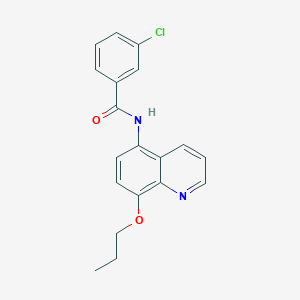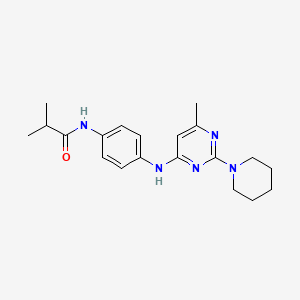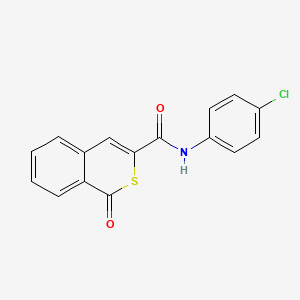
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl and methoxy groups are introduced through substitution reactions, often using reagents like phenylhydrazine and methoxybenzene.
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The phenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazine derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H17ClN4O3 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(18(25)22-15-10-14(20)8-9-17(15)27-2)24-19(26)23-16(11-21-24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,22,25) |
InChI 键 |
LGIHNBKBKSKQFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)N=C(C=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14980583.png)
![7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14980587.png)


![N-(3-cyanophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide](/img/structure/B14980615.png)

![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14980623.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980659.png)
![5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B14980673.png)
![2-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14980677.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980684.png)
![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B14980687.png)

